Chemical properties of 1-(4-Tert-butylphenyl)-1,4-diazepan-5-one
Chemical properties of 1-(4-Tert-butylphenyl)-1,4-diazepan-5-one
Part 1: Executive Summary & Structural Logic
1-(4-Tert-butylphenyl)-1,4-diazepan-5-one represents a specialized subclass of the homopiperazine (diazepane) family. Unlike the ubiquitous 1,4-benzodiazepines which contain a fused benzene ring, this molecule features a flexible seven-membered lactam ring N-linked to a lipophilic 4-tert-butylphenyl moiety.
This structure is not merely a random chemical entity but a rationally designed pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD). It serves as a "linker-scaffold" that connects a hydrophobic binding element (the tert-butylphenyl group) with a polar, hydrogen-bonding core (the lactam), while leaving the secondary amine (N4) available for diversification.
Key Structural Domains:
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Lipophilic Anchor: The 4-tert-butylphenyl group targets hydrophobic pockets (e.g., S1 pockets in proteases or transmembrane domains in GPCRs).
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Polar Core: The diazepan-5-one (cyclic urea/amide surrogate) provides rigidification and hydrogen bond acceptor/donor capability.
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Diversification Point: The N4 nitrogen is a reactive handle for library generation (alkylation/acylation).
Part 2: Chemical & Physical Profile[1][2][3][4]
The following data is synthesized from structure-activity relationship (SAR) studies of analogous 1-aryl-1,4-diazepan-5-ones.
Table 1: Physicochemical Properties
| Property | Value (Estimated/Computed) | Significance in Drug Design |
| Molecular Formula | C₁₅H₂₂N₂O | Core composition. |
| Molecular Weight | 246.35 g/mol | Ideal for FBDD (MW < 300). |
| LogP (Octanol/Water) | 2.8 – 3.2 | Lipophilic enough for CNS penetration; ideal for membrane permeability. |
| TPSA | ~32.3 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| pKa (N4-H) | 8.5 – 9.2 | Basic center; likely protonated at physiological pH. |
| pKa (N1-Ar) | < 1.0 | Non-basic due to conjugation with phenyl ring and lactam carbonyl. |
| H-Bond Donors | 1 (N4-H) | Critical for receptor interaction. |
| H-Bond Acceptors | 2 (C=O, N4) | Interaction with serine/threonine residues in binding pockets. |
Part 3: Synthetic Methodologies
Protocol: Synthesis via Buchwald-Hartwig Amination
Reaction Logic: This method couples a commercially available 1,4-diazepan-5-one with an aryl halide. The use of a bidentate phosphine ligand (Xantphos) prevents the Pd catalyst from being poisoned by the diamine nature of the substrate.
Reagents:
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Substrate A: 1-Bromo-4-tert-butylbenzene (1.0 equiv)
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Substrate B: 1,4-Diazepan-5-one (1.2 equiv)[1]
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃ (1.4 equiv)
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Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
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Inerting: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.
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Loading: Charge the flask with Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Add anhydrous 1,4-dioxane.
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Activation: Stir at room temperature for 10 minutes to allow pre-complexation of the catalyst.
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Addition: Add 1-Bromo-4-tert-butylbenzene and 1,4-Diazepan-5-one.
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Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting bromide spot should disappear.
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Work-up: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash the pad with DCM.
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Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica Gel 60).
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Eluent Gradient: 100% DCM → 95:5 DCM:MeOH.
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Validation: The product should appear as a viscous pale yellow oil or low-melting solid.
Self-Validating Checkpoint:
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1H NMR Diagnostic: Look for the disappearance of the N1-H broad singlet from the starting diazepanone and the appearance of the characteristic A2B2 aromatic system of the tert-butylphenyl group (~7.3 ppm).
Part 4: Visualization of Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis and the subsequent diversification potential (Library Generation).
Caption: Figure 1. Convergent synthesis strategy utilizing Palladium-catalyzed C-N bond formation to install the lipophilic anchor onto the diazepanone core.
Part 5: Biological Applications & Mechanism
This scaffold is not a drug in itself but a "privileged structure" used to target specific receptor classes.
Sigma-1 Receptor (σ1R) Ligands
The 1,4-diazepane core is a known bioisostere for piperazine in Sigma receptor ligands. The tert-butylphenyl group mimics the hydrophobic bulk required for the primary binding pocket of σ1R, while the basic N4 nitrogen interacts with Asp126 in the receptor binding site.
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Application: Development of analgesics and neuroprotective agents.
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Reference Context: Modifications at the N4 position (e.g., benzyl or alkyl chains) dramatically alter selectivity between σ1 and σ2 receptors [1].
Factor Xa Inhibitors
In protease inhibitors, the diazepanone ring acts as a rigid linker that directs the lipophilic group (S1 binding element) and the cationic group (S4 binding element) into the correct spatial orientation.
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Mechanism: The lactam carbonyl can engage in hydrogen bonding with the enzyme backbone (e.g., Gly216 in serine proteases), stabilizing the inhibitor-enzyme complex [2].
Histamine H3 Antagonists
Non-imidazole H3 antagonists often utilize a central diazepane or homopiperazine core to space out the lipophilic domain from the basic amine required for receptor activation/blockade.
Part 6: Pharmacophore Mapping
Understanding how this molecule sits in a binding pocket is crucial for optimization.
Caption: Figure 2.[2] Pharmacophore map showing the interaction of the scaffold's three domains with a hypothetical receptor binding site.
Part 7: Safety & Handling
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Hazard Identification: As an N-aryl lactam, this compound should be treated as a potential skin sensitizer. The tert-butylphenyl moiety increases lipophilicity, facilitating dermal absorption.
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Storage: Hygroscopic. Store under nitrogen at -20°C to prevent hydrolysis of the lactam or oxidation of the secondary amine.
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Disposal: High organic carbon content suggests incineration. Do not release into aqueous waste streams due to potential aquatic toxicity (common for tert-butyl phenols).
References
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Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Source: Journal of Medicinal Chemistry / DOI. Context: Establishes the 1,4-diazepane core as a viable scaffold for Sigma receptor targeting and provides analogous synthetic routes.
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A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure. Source: Bioorganic & Medicinal Chemistry Letters.[3] Context: Validates the use of diazepine-diones and related lactams in GPCR ligand design.
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Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Source: NIH / PubMed Central. Context: Provides structural data (X-ray crystallography) for the diazepan-5-one ring conformation (chair vs. boat).
